Chemical structure and physical properties of methyl 2-hydroxy-5-nitrosobenzoate
Chemical structure and physical properties of methyl 2-hydroxy-5-nitrosobenzoate
A Comprehensive Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate: Structure, Properties, and Pharmaceutical Applications
Introduction
Methyl 2-hydroxy-5-nitrobenzoate, also known by its synonym Methyl 5-nitrosalicylate, is a pivotal chemical intermediate within the pharmaceutical and fine chemical industries.[1][2] Its molecular architecture, which features a benzoate ester functionalized with both an ortho-hydroxyl group and a para-nitro group, confers a unique reactivity profile that makes it a versatile building block for the synthesis of a diverse range of complex organic molecules.[1] The strategic placement of these functional groups—the nucleophilic hydroxyl group, the electron-withdrawing and reducible nitro group, and the modifiable ester—renders it an ideal precursor for compounds with targeted biological activities.[1]
This technical guide provides an in-depth analysis of the chemical structure, physical properties, synthesis, and key applications of Methyl 2-hydroxy-5-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its utility and experimental protocols.
Chemical Identity and Structure
The foundational step in understanding the utility of Methyl 2-hydroxy-5-nitrobenzoate is a thorough characterization of its chemical identity.
Molecular Structure
The structure of Methyl 2-hydroxy-5-nitrobenzoate is depicted below:
Caption: Synthetic workflow for Methyl 2-hydroxy-5-nitrobenzoate.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-nitrobenzoate
The following protocol is adapted from established chemical synthesis procedures. [3] Materials:
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5-Nitrosalicylic acid (25 g)
-
Methanol (300 ml)
-
Thionyl chloride (30 ml)
-
Toluene
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
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Magnetic stirrer
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Rotary evaporator
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Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitrosalicylic acid (25 g) in methanol (300 ml).
-
Reagent Addition: While stirring, add thionyl chloride (30 ml) dropwise to the solution over a period of 30 minutes. The reaction is exothermic and should be controlled.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Solvent Removal: Remove the solvent and excess thionyl chloride using a rotary evaporator.
-
Purification: Dissolve the resulting residue in hot toluene and filter to remove any insoluble impurities.
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Crystallization: Allow the filtrate to cool, which will induce the crystallization of the product.
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Isolation: Isolate the white solid, Methyl 2-hydroxy-5-nitrobenzoate, by filtration.
Spectroscopic and Analytical Data
While a comprehensive public database of spectra for this specific compound is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally similar compounds like methyl salicylate and other nitrobenzoates. [4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the aromatic protons, and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with chemical shifts influenced by the hydroxyl and nitro substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:
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A broad O-H stretching band for the hydroxyl group.
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Strong C=O stretching for the ester carbonyl group.
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Characteristic N-O stretching bands for the nitro group.
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C-H stretching and bending vibrations for the aromatic ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. [4]The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (197.14). [7]Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Reactivity and Applications in Drug Development
The true value of Methyl 2-hydroxy-5-nitrobenzoate lies in its chemical reactivity, which allows it to serve as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. [1]
Key Reaction Pathways
The functional groups on the molecule are hubs of reactivity:
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Hydroxyl Group: Can act as a nucleophile and engage in hydrogen bonding.
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Nitro Group: Its strong electron-withdrawing properties influence the reactivity of the aromatic ring. It can be readily reduced to an amino group, which is a key transformation for building further molecular complexity. [1][8]* Ester Group: Amenable to various transformations, including hydrolysis back to the carboxylic acid or transesterification. [9]
Caption: Key reaction pathways and applications.
Precursor for Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Due to its structural similarity to salicylic acid derivatives, Methyl 2-hydroxy-5-nitrobenzoate is a logical starting point for the development of new or improved NSAIDs. [1]The core salicylate structure is a well-known pharmacophore for anti-inflammatory activity.
Development of Antimicrobial Agents
The nitroaromatic moiety is frequently associated with antimicrobial activity. [1]The biological action of many nitroaromatic compounds depends on the reductive activation of the nitro group by cellular nitroreductases. [10]This process can generate reactive nitrogen species that lead to cellular damage and death in microbes. [10]Consequently, derivatives of Methyl 2-hydroxy-5-nitrobenzoate have been explored for their potential as novel antimicrobial agents against resistant bacterial or fungal strains. [1]
Synthesis of Functional Materials
Beyond direct therapeutic applications, this compound is used to create specialized materials with useful properties, such as UV-absorbing compounds. [1]These materials can be incorporated into pharmaceutical formulations to protect light-sensitive active pharmaceutical ingredients from photodegradation, thereby enhancing drug stability and shelf life. [1]
Safety and Handling
According to available safety data, Methyl 2-hydroxy-5-nitrobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation. [2]It is stable under recommended storage conditions but is incompatible with strong oxidizing agents. [2]Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.
Conclusion
Methyl 2-hydroxy-5-nitrobenzoate is more than a simple chemical; it is an enabler of pharmaceutical innovation. [1]Its unique and versatile chemical structure provides a robust platform for the synthesis of a wide array of molecules with significant therapeutic potential. From the development of novel anti-inflammatory and antimicrobial drugs to the creation of functional excipients that improve drug stability, this intermediate compound plays a crucial role in the advancement of medicine. [1]For pharmaceutical companies and research institutions, the reliable sourcing of high-purity Methyl 2-hydroxy-5-nitrobenzoate is a critical factor in the success of drug synthesis and the quality of the final therapeutic product. [1]
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